molecular formula C17H26N2O2S B2783067 N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 953259-61-5

N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2783067
CAS RN: 953259-61-5
M. Wt: 322.47
InChI Key: BYUDJJOFNQOVPK-UHFFFAOYSA-N
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Description

“N-((1-cyclopentylpiperidin-4-yl)methyl)benzenesulfonamide” is a chemical compound that contains a benzenesulfonamide moiety, which is a common component in many pharmaceutical drugs . The compound also contains a cyclopentylpiperidin-4-yl group, which is a type of cyclic amine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonamide derivatives are often synthesized through the reaction of aniline derivatives with sulfonyl chlorides . The cyclopentylpiperidin-4-yl group could potentially be added through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the planar structure of the benzenesulfonamide group, with the cyclopentylpiperidin-4-yl group adding a three-dimensional aspect .


Chemical Reactions Analysis

Benzenesulfonamides are known to undergo a variety of chemical reactions, including nucleophilic substitution reactions and reactions with electrophiles . The reactivity of this specific compound would likely be influenced by the cyclopentylpiperidin-4-yl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Benzenesulfonamides are generally solid at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and COX-2 Inhibition : Research has identified sulfonamide-containing derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This includes the synthesis and evaluation of 1,5-diarylpyrazole derivatives, leading to the identification of compounds like celecoxib, a well-known COX-2 inhibitor (Penning et al., 1997).

Anticancer and Antioxidant Properties

Anticancer Activities : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives have been synthesized from celecoxib, showing anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, these compounds have demonstrated potential in cancer therapy without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Inhibition of Carbonic Anhydrases

Antimetastatic Activity : Ureido-substituted benzenesulfonamides have shown excellent inhibition of carbonic anhydrases (CAs), particularly CA IX and XII, which are associated with tumor growth and metastasis. One compound significantly inhibited metastasis formation in a breast cancer model, highlighting its potential as a novel antimetastatic drug (Pacchiano et al., 2011).

Molecular Structure and QSAR Studies

Anticancer N-Acylbenzenesulfonamides : A series of N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides has been synthesized, with some displaying anticancer activity against various human cancer cell lines. QSAR studies have contributed to understanding the structure-activity relationships, aiding in the design of more effective anticancer agents (Żołnowska et al., 2015).

Conformational Studies

Rotational Spectroscopy : The conformations and structural influences of substituents on benzenesulfonamides have been investigated using rotational spectroscopy. This study provides insights into the pharmacophoric configurations of these molecules, which are crucial for their bioactivity (Vigorito et al., 2022).

Environmental Impact

Photochemical Decomposition : Research into the photochemical decomposition of sulfonamide compounds like sulfamethoxazole in acidic aqueous solutions has identified primary photoproducts and proposed pathways for their formation. This has implications for understanding the environmental fate of these compounds (Zhou & Moore, 1994).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many benzenesulfonamide derivatives, it could have potential uses in medicine .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c20-22(21,17-8-2-1-3-9-17)18-14-15-10-12-19(13-11-15)16-6-4-5-7-16/h1-3,8-9,15-16,18H,4-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUDJJOFNQOVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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